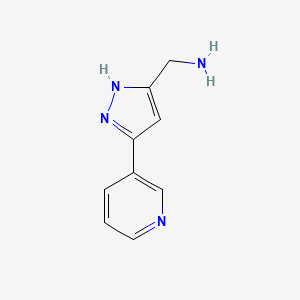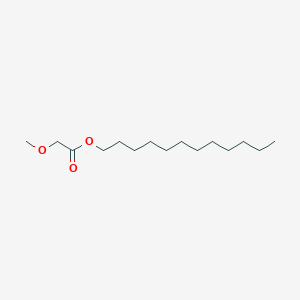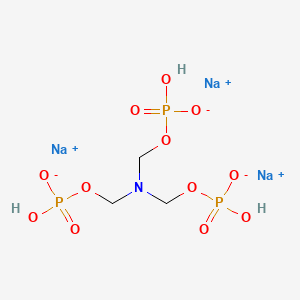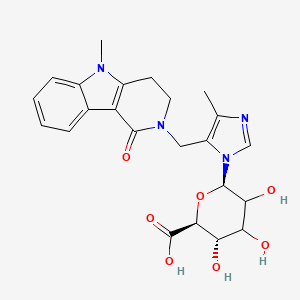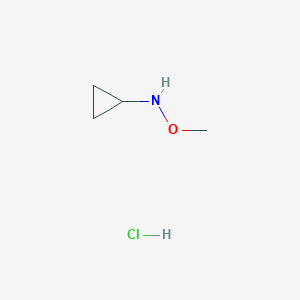
N-methoxycyclopropanamine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Cyclopropyl methoxylamine hydrochloride is a chemical compound with the molecular formula C4H10ClNO. It is a specialty product used in various scientific research applications, particularly in the field of proteomics . This compound is known for its unique structure, which includes a cyclopropyl group attached to a methoxylamine moiety, making it a valuable reagent in organic synthesis and medicinal chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The preparation of cyclopropyl methoxylamine hydrochloride typically involves the O-alkylation of hydroxylamine derivatives. One common method is the O-methylation of acetone oxime followed by hydrolysis of the O-methylated oxime . The reaction conditions are moderate, avoiding the use of toxic substances such as sulfur dioxide and sodium nitrite, which are commonly used in other production processes .
Industrial Production Methods
In industrial settings, the production of cyclopropyl methoxylamine hydrochloride can be scaled up using a similar synthetic route. The process involves the preparation of acetyl hydroxylamine, followed by acetyl methoxyamine, and finally, methoxylamine hydrochloride . This method is efficient and environmentally friendly, reducing the emission of waste gases such as nitric oxide.
化学反応の分析
Types of Reactions
Cyclopropyl methoxylamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes.
Reduction: It can be reduced to form amines.
Substitution: The methoxylamine moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include methyl lithium for deprotonation, organolithium compounds for nucleophilic substitution, and various oxidizing agents for oxidation reactions . The reaction conditions typically involve moderate temperatures and the use of polar organic solvents.
Major Products Formed
The major products formed from these reactions include imines, amines, and oximes, depending on the specific reaction conditions and reagents used .
科学的研究の応用
Cyclopropyl methoxylamine hydrochloride has a wide range of scientific research applications, including:
作用機序
The mechanism of action of cyclopropyl methoxylamine hydrochloride involves the inhibition of base excision repair (BER) pathways. The compound covalently binds to apurinic/apyrimidinic (AP) DNA damage sites, blocking the cleavage of base excision repair glycosylates . This disruption increases the amount of cytotoxic adducts
特性
分子式 |
C4H10ClNO |
|---|---|
分子量 |
123.58 g/mol |
IUPAC名 |
N-methoxycyclopropanamine;hydrochloride |
InChI |
InChI=1S/C4H9NO.ClH/c1-6-5-4-2-3-4;/h4-5H,2-3H2,1H3;1H |
InChIキー |
UWYCVINMMQDBEE-UHFFFAOYSA-N |
正規SMILES |
CONC1CC1.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Ethoxy-3-(4-{2-[2-methyl-5-(4-methylthiophenyl)-pyrrol-1-yl]-ethoxy)-phenyl)-propionic acid](/img/structure/B13403681.png)
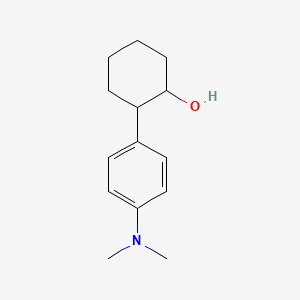
![2-[[3-[1-[4-[[2-[[2-[6-(2,5-Dioxopyrrol-1-yl)hexanoyl-methylamino]-3-methylbutanoyl]amino]-3-methylbutanoyl]-methylamino]-3-methoxy-5-methylheptanoyl]pyrrolidin-2-yl]-3-methoxy-2-methylpropanoyl]amino]-3-phenylpropanoic acid](/img/structure/B13403687.png)
![2-Amino-5-[butyl(methyl)amino]benzoic acid](/img/structure/B13403696.png)
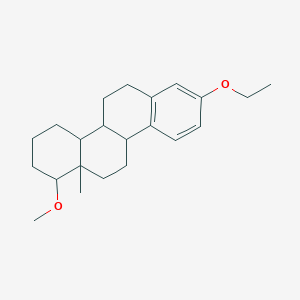
![8-[(6,7-Dihydroxy-3,7-dimethyloct-2-en-1-yl)oxy]psoralen](/img/structure/B13403703.png)
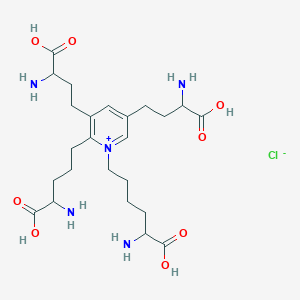
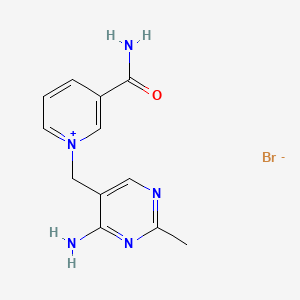
![2-Amino-9-[5-o-(hydroxy{[hydroxy(phosphonooxy)phosphoryl]oxy}phosphoryl)pentofuranosyl]-3,9-dihydro-6h-purin-6-one](/img/structure/B13403721.png)
